N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide features a pyrazolo[4,3-c]pyridine core fused with a benzodioxin moiety and substituted with ethyl, phenyl, and carboxamide groups.
Characterization typically involves ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm structural integrity .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-2-26-13-17(22(28)24-15-8-9-19-20(12-15)31-11-10-30-19)21-18(14-26)23(29)27(25-21)16-6-4-3-5-7-16/h3-9,12-14H,2,10-11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEQZWPGFFVJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation via Hydrazine Cyclocondensation
The pyrazolo[4,3-c]pyridine core is synthesized through a cyclocondensation reaction between β-keto esters and hydrazine derivatives. A representative protocol involves:
Synthesis of Ethyl 3-Oxo-3-(4-(Trifluoromethyl)Phenyl)Propanoate :
- Reaction of 4-(trifluoromethyl)acetophenone with diethyl oxalate in ethanol using potassium carbonate as a base.
- Yield: 78–85% after recrystallization.
Hydrazine Cyclization :
Reaction Conditions Table
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Diethyl oxalate, K₂CO₃ | Ethanol | 80 | 8 | 85 |
| 2 | Phenylhydrazine, AcOH | Acetic acid | 110 | 12 | 72 |
Benzodioxane Coupling via Buchwald-Hartwig Amination
The N-(2,3-dihydro-1,4-benzodioxin-6-yl) group is introduced via palladium-catalyzed coupling:
Preparation of 6-Amino-2,3-Dihydro-1,4-Benzodioxin :
Coupling Reaction :
Carboxamide Functionalization
The C7-carboxamide is introduced via a two-step process:
Chlorination of Pyrazole-7-Carboxylic Acid :
- Treatment with thionyl chloride (SOCl₂) to form the acyl chloride.
Amidation with 4-(Trifluoromethyl)Aniline :
- Reaction in dichloromethane with triethylamine (0°C to room temperature, 6 h).
- Yield: 88–92% after precipitation.
Spectroscopic Validation Data Table
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Carboxamide | 1660 (C=O) | 8.2 (s, 1H, NH) | 168.5 (C=O) |
| Benzodioxane | 1250 (C-O) | 4.3 (s, 4H, OCH₂) | 64.8 (OCH₂) |
Optimization Strategies
Solvent and Catalyst Screening
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and possible biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, making it valuable in the field of synthetic organic chemistry .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs include benzodioxin-, pyridine-, and pyrazolo-pyridine-based derivatives. Key comparisons are outlined below:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Benzodioxin/Benzoxazine Moieties : The target compound and derivatives share fused benzodioxin/benzoxazine rings, which confer rigidity and influence π-π stacking interactions.
- Substituent Impact : The ethyl group in the target compound likely increases lipophilicity compared to methoxy () or polar nitro groups ().
Spectroscopic and NMR Comparisons
highlights the use of NMR chemical shifts to identify structural differences in analogous compounds. For example, distinct chemical shifts in regions A (positions 39–44) and B (29–36) correlate with substituent-induced changes in electron density . Applying this to the target compound:
- The benzodioxin-6-yl group would deshield nearby protons, shifting peaks downfield.
- The 5-ethyl group’s electron-donating effect may upfield shift adjacent pyridine protons compared to nitro or trifluoromethyl substituents in analogs.
Pharmacological and Binding Properties
While direct activity data for the target compound are unavailable, insights can be drawn from analogs:
- ’s piperazine-carboxamide derivative suggests that carboxamide positioning near a benzoxazine ring may enhance kinase inhibition due to dual hydrogen-bonding sites .
- ’s tetrahydroimidazo-pyridine demonstrates that nitro groups improve cytotoxicity but reduce solubility, a trade-off avoided in the target compound’s ethyl-substituted design .
Q & A
Q. Table 1. Comparative Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|---|
| Amide Coupling | EDC/HOBt, DMF, 0°C | 65 | 95 | |
| Cyclization | AcOH reflux, 12 h | 72 | 98 | |
| Purification | Ethanol/water recrystallization | N/A | 99.5 |
Q. Table 2. Biological Activity vs. Structural Features
| Substituent | Target | IC₅₀ (μM) | Notes |
|---|---|---|---|
| 5-Ethyl | PDE4B | 0.12 | High selectivity over PDE3 (>100-fold) |
| 2-Phenyl | α-Glucosidase | 8.7 | Competitive inhibition confirmed via Lineweaver-Burk |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
